CYP2A6 Inhibition Profile: A 20-Fold Difference from a 2-Chloro Analog
This compound demonstrates a markedly reduced inhibition of the major nicotine-metabolizing enzyme CYP2A6 when compared to a close structural analog. This quantitative difference is critical for projects where minimizing drug interaction potential with nicotine metabolism pathways is a selection criterion [1][2].
| Evidence Dimension | Inhibition of human CYP2A6-mediated 7-hydroxycoumarin formation (IC50) |
|---|---|
| Target Compound Data | 8,000 nM |
| Comparator Or Baseline | 2-chloro-3-hydroxy-4-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: IC50 = 360 nM |
| Quantified Difference | Target compound is approximately 22-fold less potent as a CYP2A6 inhibitor. |
| Conditions | Standard in vitro assay with 95 selected test compounds; inhibition of 7-hydroxycoumarin formation from coumarin by recombinant human CYP2A6. |
Why This Matters
The over 20-fold weaker CYP2A6 inhibition suggests a significantly lower potential for this compound to interfere with the metabolism of nicotine and other CYP2A6 substrates, a key differentiator for in vivo studies focusing on this pathway.
- [1] BindingDB. BDBM109755: US8609708, 34. Affinity Data: IC50 for human CYP2A6. Deposited 2014-06-16. View Source
- [2] BindingDB. BDBM109748: US8609708, 22 and US8609708, 8. Affinity Data: IC50 for human CYP2A6. Deposited 2014-06-16. View Source
